4-(4-丁基苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

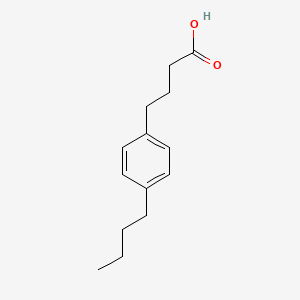

4-(4-butylphenyl)butanoic Acid, also known as 4-(1,1-Dimethylethyl)benzenebutanoic acid or 4- [4- (2-Methyl-2-propanyl)phenyl]butanoic acid , is a chemical compound with the molecular formula C14H20O2 . Its average mass is 220.307 Da and its monoisotopic mass is 220.146332 Da .

Molecular Structure Analysis

The molecular structure of 4-(4-butylphenyl)butanoic Acid consists of a butanoic acid chain attached to a butylphenyl group . The compound has a molecular formula of C14H20O2 .科学研究应用

药物中间体和合成

4-(4-丁基苯基)丁酸在药物合成中作为一种关键中间体。例如,它参与通过 Friedel-Crafts 反应制备药物。一个例子是 4,4-双(4-氟苯基)丁酸,这是一种重要的药物中间体,通常通过 4-(4-氟苯基)丁内酯与氟苯的 Friedel-Crafts 反应制备。磺化用于去除该过程中不需要的异构体 (Fan, 1990)。另一个例子是 4-(4-羟基苯基)丁酸的合成,这是 LY518674 合成中的一个关键中间体,通过无机溶剂工艺实现 (Delhaye 等,2006)。

生物转化和环境影响

该化合物还在环境研究中发挥作用,特别是在生物转化过程中。一项研究发现,金黄色分枝杆菌可以通过氧化降解合成环烷酸,如 4'-正丁基苯基-4-丁酸,表明一种潜在的环境应用,用于处理风化原油和油砂中发现的有毒持久性物质 (Johnson 等,2012)。

纳米结构和功能材料

在纳米技术中,4-氧代-4-(芘-4-基甲氧基)丁酸已被用于证明纳米流体器件中的光学选通。此应用利用该化合物的感光性质,实现水溶液中的受控离子传输,这对于开发光诱导受控释放系统、传感和信息处理技术可能具有重要意义 (Ali 等,2012)。

不同物种中的生物转化

类似化合物的生物转化,如 4-(2-甲基-3-(4-氯苯甲酰)苯基)丁酸,显示出显著的物种差异。这项研究提供了对相关化合物在不同物种中的代谢途径的见解,这对于理解药物代谢和设计新药物至关重要 (Pottier 等,1978)。

在有机化学和医药研究中的作用

在有机化学和医药研究中的进一步应用包括由 4-(苯磺酰基)丁酸二阴离子合成吲哚并稠二氮杂环和探索苯基取代基对 4-苯基-2,4-二氧代丁酸衍生物的 NMR 位移和金属离子结合的影响。这些研究有助于开发新的合成方法并了解药物设计中至关重要的分子相互作用 (Kiddle 等,1995); (Verbić 等,2008)。

作用机制

Target of Action

The primary target of 4-(4-butylphenyl)butanoic Acid is histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in gene expression and regulation .

Mode of Action

4-(4-butylphenyl)butanoic Acid, also known as 4-PBA, exhibits inhibitory activity against HDACs . It acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Biochemical Pathways

The main biochemical pathway affected by 4-PBA is the protein folding pathway. In the presence of 4-PBA, unfolded proteins are folded more efficiently, reducing the accumulation of aggregated proteins, a common feature in the pathogenesis of neurodegenerative diseases . Furthermore, 4-PBA has been shown to inhibit cell proliferation, invasion, and migration, and induce apoptosis in glioma cells .

Pharmacokinetics

It is known that high doses of 4-pba are currently required for therapeutic efficacy

Result of Action

The molecular and cellular effects of 4-PBA’s action include the amelioration of unfolded proteins, suppression of protein aggregation, and protection against endoplasmic reticulum stress-induced neuronal cell death . These effects contribute to its potential as a therapeutic agent against neurodegenerative diseases .

Action Environment

The efficacy and stability of 4-PBA can be influenced by environmental factors. For instance, the presence of other compounds in the environment can affect the efficiency of 4-PBA’s chemical chaperone activity

属性

IUPAC Name |

4-(4-butylphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-5-12-8-10-13(11-9-12)6-4-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBIJXQXRXBVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2746975.png)

![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)